molecular formula C11H12N2O4 B1393613 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one CAS No. 1269527-49-2

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Cat. No. B1393613
M. Wt: 236.22 g/mol
InChI Key: WVGGWRQXRFVXFA-UHFFFAOYSA-N
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Description

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as DMQX, is a synthetic compound that has been studied for its potential therapeutic properties. It belongs to the quinazoline family of compounds and has been shown to have an effect on the central nervous system.

Scientific Research Applications

Corrosion Inhibition

3-Hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one derivatives, specifically Schiff bases like BZ3 and BZ4, have been studied for their application as corrosion inhibitors. These compounds show high efficiency in preventing mild steel corrosion in acidic environments. The efficiency is influenced by factors such as the amount of nitrogen in the inhibitor, its concentration, and molecular weight. Studies indicate that these Schiff bases can achieve inhibition efficiencies of up to 96% (Jamil et al., 2018).

Antioxidant Properties

Quinazolin derivatives including 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one have been synthesized and characterized for their antioxidant potential. Certain derivatives have shown superior antioxidant activities compared to common antioxidants like ascorbic acid, demonstrating significant scavenging capacity against radicals (Al-azawi, 2016).

Antihypoxic Activity

In the search for biologically active substances with antihypoxic actions, derivatives of 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one have been synthesized and tested. These substances, particularly as N-R-amides, have shown promising results in primary pharmacological screenings, exhibiting high antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).

Anticonvulsant Properties

Research has explored the anticonvulsant activity of N3 aryl/heteroaryl substituted 6,7-dimethoxyquinazolin-4(3H)-one derivatives. These compounds have been evaluated in various models of epilepsy and have shown significant activity, suggesting potential as anticonvulsant agents (Das et al., 2014).

Analgesic Properties

Studies on 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, closely related to 3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, have explored their potential as analgesics. These studies have led to the synthesis of new compounds showing promising analgesic properties (Ukrainets et al., 2012).

Antimicrobial Activity

Recent research has focused on the synthesis of novel quinazolinone derivatives incorporating 6,8-dibromo-2-methylquinazolin-4-one moiety for their potential antimicrobial activity. These compounds have been evaluated for their antibacterial and antifungal effects, demonstrating potential in antimicrobial applications (Savaliya, 2022).

Fluorescence Chemosensor

Innovative studies have designed and synthesized a multi-wavelength emissive aluminium ion chemosensor based on quinazolinone derivatives. These sensors exhibit high selectivity for Al3+ ions in aqueous environments and have potential applications in environmental monitoring and analytical chemistry (Liu et al., 2013).

properties

IUPAC Name

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-6-12-8-5-10(17-3)9(16-2)4-7(8)11(14)13(6)15/h4-5,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGGWRQXRFVXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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